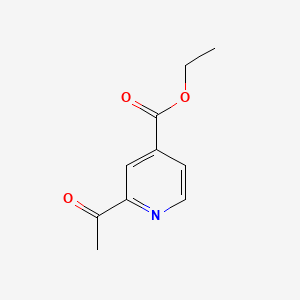

Ethyl 2-acetylisonicotinate

Description

Ethyl 2-acetylisonicotinate (CAS 25028-32-4) is an organic compound with the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.2 g/mol. It is characterized by a pyridine ring substituted with an acetyl group at position 2 and an ethoxycarbonyl group at position 2. Key physical properties include a boiling point of 310.5°C, density of 1.145 g/cm³, and a refractive index of 1.514 . The compound is synthesized via the reaction of ethyl isonicotinate with paraldehyde (trioxane), yielding approximately 59% under optimized conditions . It serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactive acetyl and ester moieties.

Properties

IUPAC Name |

ethyl 2-acetylpyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-3-14-10(13)8-4-5-11-9(6-8)7(2)12/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMZQFHOBXCXOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717142 | |

| Record name | Ethyl 2-acetylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25028-32-4 | |

| Record name | Ethyl 2-acetylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-acetylisonicotinate can be synthesized through a reaction involving ethyl isonicotinate and paraldehyde. The reaction is typically carried out in the presence of tert-butylhydroperoxide, ferrous (II) sulfate heptahydrate, and trifluoroacetic acid. The mixture is heated to reflux for 4 hours, followed by extraction and purification steps to obtain the pure product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetylisonicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide, reducing agents, and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Ethyl 2-acetylisonicotinate is a chemical compound with the molecular formula and a molecular weight of 193.20 g/mol . It is also known by other names, such as this compound, 2-acetyl-4-pyridinecarboxylic acid ethyl ester, and 2-acetylpyridine-4-carboxylic acid ethyl ester .

Applications

This compound is used in various applications, including:

- Laboratory Medicine

- Microbiology Methods

- Molecular Biology Methods

- PCR/qPCR

- Production Applications

- Protein Biology Methods

Additional Information

Mechanism of Action

The mechanism of action of ethyl 2-acetylisonicotinate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-acetylisonicotinate belongs to a broader class of substituted pyridine carboxylates. Below is a detailed comparison with analogs, focusing on structural variations, physical properties, and applications.

Mthis compound (CAS 138715-82-9)

- Structural Difference : Methyl ester instead of ethyl.

- Molecular Formula: C₉H₉NO₃.

- Molecular Weight : 179.17 g/mol.

- Market analysis reports highlight its use in specialty chemical manufacturing .

- Key Contrast : Reduced lipophilicity compared to the ethyl ester, which may influence solubility in organic solvents .

Ethyl 6-Acetylnicotinate (CAS 20857-24-3)

- Structural Difference : Acetyl group at position 6 instead of 2.

- Molecular Formula: C₁₀H₁₁NO₃.

- Molecular Weight : 193.2 g/mol (identical to this compound).

- Used in coordination chemistry and catalysis .

- Key Contrast : The 6-acetyl derivative may exhibit lower steric hindrance, enabling easier functionalization at the pyridine nitrogen .

Ethyl 2-Hydroxy-6-(Trifluoromethyl)isonicotinate (CAS 157060-87-2)

- Structural Difference : Hydroxy and trifluoromethyl groups replace the acetyl moiety.

- Molecular Formula: C₁₀H₈F₃NO₃.

- Molecular Weight : 259.17 g/mol.

- Applications : The trifluoromethyl group enhances metabolic stability, making this compound valuable in drug discovery for agrochemicals .

- Key Contrast : Increased electronegativity from fluorine atoms improves resistance to hydrolysis compared to this compound .

Ethyl 2-Chloro-3-Nitroisonicotinate (CAS 1334147-28-2)

- Structural Difference : Chloro and nitro substituents at positions 2 and 3.

- Molecular Formula : C₈H₇ClN₂O₄.

- Molecular Weight : 230.6 g/mol.

- Applications : Reactive intermediate for Suzuki-Miyaura couplings; nitro group facilitates reduction to amines for pharmaceutical precursors .

- Key Contrast : Higher density (predicted ~1.3–1.4 g/cm³) due to electronegative substituents, contrasting with 1.145 g/cm³ for this compound .

Ethyl 2-(Benzylamino)-5-Chloronicotinate (CAS 1706429-08-4)

- Structural Difference: Benzylamino and chloro groups at positions 2 and 5.

- Molecular Formula : C₁₅H₁₅ClN₂O₂.

- Molecular Weight : 296.75 g/mol.

- Applications: Benzylamino group enables hydrogen bonding, making it a candidate for kinase inhibitors in oncology .

- Key Contrast : Enhanced molecular weight and steric bulk compared to this compound limit membrane permeability but improve target specificity .

Comparative Data Table

Research Findings and Implications

- Synthetic Flexibility: this compound’s acetyl group is amenable to nucleophilic addition, while its ester moiety allows hydrolysis to carboxylic acids . This dual reactivity is less pronounced in analogs like ethyl 2-chloro-3-nitroisonicotinate, where electron-withdrawing groups dominate reactivity .

- Biological Activity: Substitutions at position 2 (e.g., benzylamino in CAS 1706429-08-4) enhance binding to biological targets compared to acetyl, suggesting tailored analogs for drug discovery .

- Market Viability : Methyl and ethyl esters (e.g., CAS 138715-82-9 vs. 25028-32-4) are produced by major suppliers like Biosynth AG and AfferChem, indicating commercial demand for small structural variants .

Biological Activity

Ethyl 2-acetylisonicotinate (EAIN) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of EAIN, including its pharmacological properties, mechanisms of action, and relevant case studies.

EAIN is a derivative of isonicotinic acid and belongs to the family of acetylpyridine compounds. Its molecular formula is , with a molecular weight of approximately 220.23 g/mol. The compound features an ethyl group attached to the nitrogen atom of the isonicotinic structure, which influences its solubility and biological activity.

Pharmacological Activity

Research has indicated that EAIN exhibits several biological activities:

- Antimicrobial Activity : EAIN has shown efficacy against a range of bacterial strains, demonstrating potential as an antibacterial agent. In vitro studies have reported minimum inhibitory concentrations (MICs) in the low micromolar range for certain pathogens, suggesting significant antimicrobial potency.

- Antioxidant Properties : EAIN possesses antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. Studies have measured its ability to scavenge free radicals, indicating a protective effect against cellular damage.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, particularly in models of acute inflammation. EAIN administration has resulted in reduced levels of pro-inflammatory cytokines, suggesting a modulation of the inflammatory response.

- Cytotoxicity and Antitumor Activity : Preliminary studies suggest that EAIN may have cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further research is required to elucidate these pathways fully.

The biological effects of EAIN can be attributed to several mechanisms:

- Enzyme Inhibition : EAIN acts as an inhibitor for specific enzymes involved in metabolic pathways, which may contribute to its anticancer effects.

- Receptor Modulation : The compound may interact with various receptors involved in inflammatory and immune responses, thereby altering signaling pathways.

- Gene Expression Regulation : EAIN has been shown to influence the expression of genes related to inflammation and apoptosis, further supporting its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of EAIN:

- Study 1 : A study published in the Journal of Medicinal Chemistry reported that EAIN exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 4 to 16 µg/mL. The study highlighted the compound's potential as a lead for developing new antibiotics .

- Study 2 : In a pharmacological evaluation, EAIN demonstrated potent antioxidant activity, with an IC50 value comparable to established antioxidants like ascorbic acid. This finding suggests that EAIN could be beneficial in preventing oxidative stress-related disorders .

- Study 3 : Research focusing on the anti-inflammatory properties of EAIN revealed that it significantly reduced edema in animal models when administered at doses of 10-20 mg/kg. The results indicated a decrease in inflammatory markers such as TNF-alpha and IL-6 .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthesis routes for Ethyl 2-acetylisonicotinate, and what yields are reported?

this compound can be synthesized via condensation of ethyl isonicotinate with paraldehyde (trioxane) under acidic conditions, yielding approximately 59% . Key steps include refluxing reactants in a solvent like acetic acid, followed by purification via column chromatography. Researchers should validate reaction conditions (temperature, catalyst concentration) and confirm product identity using spectroscopic methods (e.g., H NMR, IR). Yield discrepancies may arise from incomplete purification or side reactions, necessitating detailed procedural documentation for reproducibility .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Core characterization techniques include:

- H/C NMR : To confirm the acetyl group (δ ~2.6 ppm for CH) and ester moiety (δ ~4.3 ppm for CH and δ ~1.3 ppm for CH) .

- IR Spectroscopy : Peaks at ~1700 cm (ester C=O) and ~1650 cm (acetyl C=O) .

- HPLC/MS : For purity assessment and molecular ion ([M+H] at m/z 194.2) verification . Cross-referencing with databases (e.g., NIST Chemistry WebBook) ensures spectral alignment and minimizes misassignment .

Q. How are key physical properties (e.g., boiling point, density) determined experimentally?

- Boiling Point : Reported as 310.5°C at 760 mmHg, determined via differential scanning calorimetry (DSC) or distillation under controlled pressure .

- Density : 1.145 g/cm, measured using a pycnometer or automated densitometer . Discrepancies in literature values require validation via replicated experiments under standardized conditions (e.g., ASTM methods) .

Advanced Research Questions

Q. How can synthesis yields be optimized while maintaining reproducibility?

Systematic variation of parameters (e.g., catalyst type, solvent polarity, reaction time) is critical. For example:

- Replacing acetic acid with a Brønsted acid catalyst (e.g., p-toluenesulfonic acid) may enhance yield by reducing side reactions .

- Parallel microscale reactions (e.g., using a 96-well plate) enable rapid screening of conditions . Documenting temperature gradients and purification efficiency (e.g., TLC monitoring) ensures procedural transparency .

Q. How should researchers resolve contradictions in spectral data or physical properties reported across studies?

- Cross-Validation : Compare NMR/IR data with structurally analogous compounds (e.g., mthis compound, CAS 138715-82-9) to identify systematic errors .

- Purity Assessment : Quantify impurities via GC-MS or elemental analysis; trace solvents or byproducts may skew results .

- Literature Survey : Prioritize peer-reviewed studies with detailed experimental sections over non-reviewed sources .

Q. What experimental design considerations are critical for assessing the compound’s reactivity in novel applications (e.g., catalysis)?

- Control Experiments : Include blank reactions (no catalyst) and negative controls (e.g., non-acetylated analogs) to isolate the acetyl group’s role .

- Kinetic Studies : Monitor reaction progress via in-situ techniques (e.g., FTIR or UV-Vis spectroscopy) to identify rate-limiting steps .

- Computational Modeling : Use DFT calculations to predict electrophilic/nucleophilic sites on the pyridine ring, guiding substrate selection .

Q. How can systematic reviews address gaps in understanding the compound’s biological or catalytic applications?

- PICO(T) Framework : Structure reviews around Population (e.g., enzyme targets), Intervention (compound concentration), Comparison (existing inhibitors), and Outcomes (e.g., IC) .

- Database Selection : Use SciFinder, Reaxys, and PubMed to filter for in vitro studies, prioritizing those with mechanistic insights (e.g., X-ray crystallography of ligand-protein complexes) .

- Bias Mitigation : Exclude studies lacking purity data or using non-standard assays .

Q. What strategies validate the compound’s stability under varying storage or reaction conditions?

- Accelerated Stability Testing : Expose the compound to elevated temperatures/humidity and monitor degradation via HPLC .

- Compatibility Screening : Test solubility in common solvents (e.g., DMSO, ethanol) and reactivity with oxidizing/reducing agents .

- Long-Term Studies : Archive samples under inert atmospheres and periodically reassess purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.